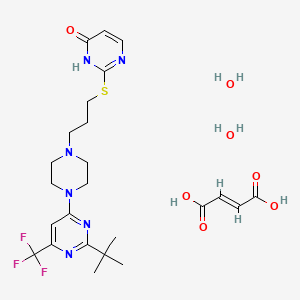
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-925 is a selective dopamine D3 receptor (DRD3) antagonist with an approximately 100-fold higher in vitro affinity for dopamine D₃ versus D₂ receptors. ABT-925 was tested in schizophrenia.
Applications De Recherche Scientifique
Selective Ligands for 5-HT1A Receptors
The derivative of 4(3H)-Pyrimidinone has been studied for its high-affinity and selectivity towards 5-HT1A receptors. In research by Modica et al. (1997), a series of derivatives was evaluated for 5-HT1A receptor affinity, revealing insights into the structure-activity relationship of these compounds. This suggests potential applications in the development of selective ligands for neurological research and therapeutic purposes (Modica et al., 1997).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of various 4(3H)-Pyrimidinone derivatives. For instance, Bitha et al. (1988) reported on the cyclocondensation reactions involving these compounds, providing a fundamental understanding of their chemical behavior and potential applications in synthetic chemistry (Bitha, Hlavka, & Lin, 1988). Similarly, Chi-zhong (2003) explored alternative synthesis methods, contributing to the ease of production and potential industrial applications of these compounds (Xia Chi-zhong, 2003).
Role in Central Nervous System
Research by Śladowska et al. (1996) indicates that certain derivatives of 4(3H)-Pyrimidinone have shown depressive action on the central nervous system, suggesting their potential use in CNS-related studies and therapeutic applications (Śladowska et al., 1996).
Antiplatelet Agents
G. Roma and colleagues (2003) explored the use of 4(3H)-Pyrimidinone derivatives as antiplatelet agents, demonstrating their effectiveness in inhibiting human platelet aggregation. This research opens pathways for developing new therapeutic agents for conditions related to blood coagulation (Roma et al., 2003).
Antimicrobial Applications
Gaber and Moussa (2011) investigated novel thienopyrimidinones, derived from 4(3H)-Pyrimidinone, for their antimicrobial properties against a range of bacteria and fungi, highlighting their potential as a basis for new antimicrobial agents (Gaber & Moussa, 2011).
Molecular Structure Analysis
The molecular structure of 4(3H)-Pyrimidinone derivatives has been a subject of study to understand their properties and potential applications. For instance, Craciun et al. (1999) conducted X-ray structural and computational studies to gain insights into the molecular structure and tautomerism of these compounds (Craciun, Custelcean, & Mager, 1999).
Propriétés
Numéro CAS |
1160247-85-7 |
|---|---|
Nom du produit |
4(3H)-Pyrimidinone, 2-((3-(4-(2-(1,1-dimethylethyl)-6-(trifluoromethyl)-4-pyrimidinyl)-1-piperazinyl)propyl)thio)-, (2E)-2-butenedioate, hydrate (1:1:2) |
Formule moléculaire |
C24H35F3N6O7S |
Poids moléculaire |
608.63 |
Nom IUPAC |
2-((3-(4-(2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)pyrimidin-4(3H)-one fumarate dihydrate |
InChI |
InChI=1S/C20H27F3N6OS.C4H4O4.2H2O/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8;;/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;; |
Clé InChI |
GFTJDVASDZQGCG-WFNHHOHWSA-N |
SMILES |
FC(C1=CC(N2CCN(CCCSC(N3)=NC=CC3=O)CC2)=NC(C(C)(C)C)=N1)(F)F.O=C(O)/C=C/C(O)=O.[H]O[H].[H]O[H] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ABT-925; ABT 925; ABT925; BSF201640; LU201640; DAT201; A437203; BSF 201640; LU 201640; DAT 201; A 437203; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



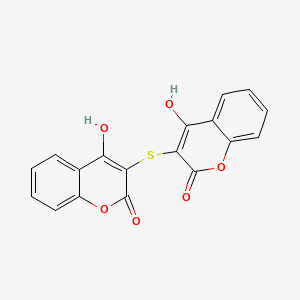
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)


![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

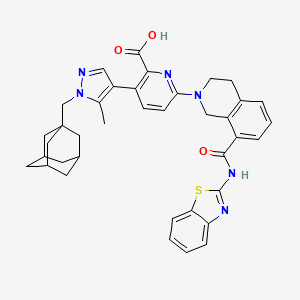
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)
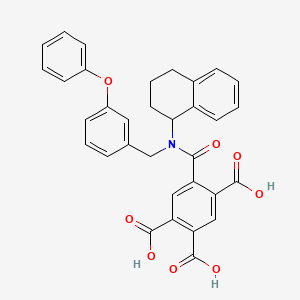
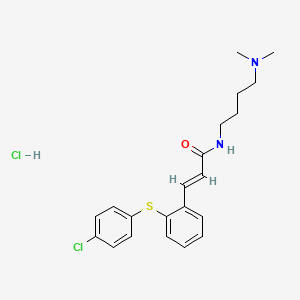
![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)